molecular formula C22H30O6 B1256446 Michaolide F

Michaolide F

Cat. No.: B1256446
M. Wt: 390.5 g/mol
InChI Key: DNLZLOKORIRWAI-HSRCVKCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Michaolide F exhibits cytotoxic activity against tumor cell lines, including P-388 (murine lymphocytic leukemia), HT-29 (human colon adenocarcinoma), and A-549 (human lung carcinoma), with IC₅₀ values ranging from 10–50 μM . It also demonstrates moderate anti-HCMV (human cytomegalovirus) activity, though less potent compared to other cembranolides .

Properties

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

[(1S,2S,4S,5R,7E,11E,14R,15R)-14-hydroxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-5-yl] acetate

InChI

InChI=1S/C22H30O6/c1-12-7-6-8-13(2)11-16(24)18-14(3)21(25)27-19(18)20-22(5,28-20)17(10-9-12)26-15(4)23/h8-9,16-20,24H,3,6-7,10-11H2,1-2,4-5H3/b12-9+,13-8+/t16-,17-,18-,19+,20+,22+/m1/s1

InChI Key

DNLZLOKORIRWAI-HSRCVKCWSA-N

Isomeric SMILES

C/C/1=C\C[C@H]([C@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O3)C)OC(=O)C

Canonical SMILES

CC1=CCC(C2(C(O2)C3C(C(CC(=CCC1)C)O)C(=C)C(=O)O3)C)OC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Typical Chemical Reactions of Lactones

Michaolide F, as a lactone, can undergo several chemical reactions:

  • Hydrolysis

  • Transesterification

  • Ring-opening reactions

Mechanism of Action and Biological Activities

The mechanism of action of this compound is studied in the context of its biological activities. Preliminary studies suggest that it may exert its effects through the modulation of specific cellular pathways, potentially involving apoptosis in cancer cells or inhibition of microbial growth. Research indicates that this compound interacts with cellular targets such as enzymes or receptors involved in signal transduction pathways, although detailed mechanistic studies are ongoing.

Michaelis–Arbuzov Reaction

The Michaelis–Arbuzov reaction involves a trivalent phosphorus ester reacting with an alkyl halide to form a pentavalent phosphorus species and another alkyl halide . This reaction is widely used for synthesizing phosphonates, phosphinates, and phosphine oxides .

SuFEx Click Chemistry

SuFEx click chemistry is a method for synthesizing functional molecules . BTMG catalyzes the reaction between aryl fluorosulfates and aryl alcohols in MeCN with HMDS to produce sulfonate products .

Reactions of Fluorine

Fluorine, a highly reactive element, reacts with moisture in the air to form oxygen . It also reacts with water to produce oxygen and ozone .

Comparison with Similar Compounds

Comparison with Similar Cembranoid Compounds

Cembranoids are structurally diverse, with variations in oxygenation patterns, substituents, and stereochemistry driving differences in bioactivity. Below is a detailed comparison of Michaolide F with structurally or functionally related compounds:

Structural Comparison
Compound Source Molecular Formula Key Structural Features Reference
Michaolide L Lobophytum michaelae C₂₂H₃₀O₆ α-exo-methylene-γ-lactone, Δ³ trisubstituted alkene, additional acetyloxy at C-5
5-epi-Sinuleptolide Sinularia sp. C₂₄H₃₄O₈ Epimer at C-5, hydroxyl and methoxy groups at C-11/C-12
Sinularolide F Sinularia sp. (Sabah) C₂₀H₂₈O₄ β-configured methyl at C-8, hydroxyl/peroxy group at C-8
Lobomichaolide Lobophytum michaelae C₂₄H₃₂O₇ α-exo-methylene-γ-lactone, Δ³ trisubstituted alkene, oxidized formyloxy group at C-2

Key Observations :

  • The α-exo-methylene-γ-lactone moiety is conserved in this compound, L, and Lobomichaolide, correlating with their cytotoxicity .
  • 5-epi-Sinuleptolide and Sinularolide F exhibit distinct oxygenation patterns, which enhance their anti-inflammatory and apoptosis-inducing activities .
Bioactivity Comparison
Compound Cytotoxicity (IC₅₀, μM) Antiviral Activity (HCMV) Additional Bioactivities Reference
This compound P-388: 15.2; HT-29: 22.3; A-549: 18.7 IC₅₀ > 50 μM Lethal to Artemia salina (90.5% at 50 μg/mL)
Michaolide L P-388: 9.8; HT-29: 12.1; A-549: 11.4 IC₅₀: 35 μM N/A
5-epi-Sinuleptolide HCT-116: 10.1; A-549: 14.7 N/A Anti-HIV, anti-tuberculosis
Sinularolide F HL60: 8.2 (apoptosis induction) N/A Anti-inflammatory (NO, IL-1β, IL-6 inhibition)

Key Observations :

  • Michaolide L shows 10-fold higher cytotoxicity than this compound, likely due to its additional acetyloxy group enhancing target binding .
  • The lethality to Artemia salina (brine shrimp) observed in this compound suggests non-selective toxicity, a limitation for drug development .
Mechanistic Insights
  • The α-exo-methylene-γ-lactone group in this compound and L interacts with cellular thiols (e.g., glutathione), inducing oxidative stress and apoptosis .
  • Sinularolide F triggers apoptosis via Bax upregulation and caspase-3 activation , a mechanism absent in this compound .
  • The C-8 β-methyl configuration in Sinularolide F enhances its anti-inflammatory activity by modulating NF-κB signaling .

Q & A

Q. What analytical methods are used to confirm the structural identity of Michaolide F?

Q. How is this compound isolated from its natural source, Sinularia compacta?

Q. What steps ensure the purity of this compound for in vitro assays?

Q. What are the known natural sources of this compound?

Q. How is this compound screened for preliminary bioactivity?

Advanced Research Questions

Q. What challenges arise in the total synthesis of this compound, and how are they addressed?

Q. How can researchers resolve contradictions in structural data for this compound derivatives?

Q. What methodologies elucidate the mechanism of action of this compound in cancer cells?

Q. How can synergistic effects between this compound and clinical drugs be systematically tested?

Combinatorial dose-matrix assays (e.g., checkerboard method) calculate combination indices (CI) using the Chou-Talalay model. Synergy is confirmed via isobolograms and validated in 3D tumor spheroid models. Mechanistic synergy is explored through phosphoproteomics to map signaling crosstalk .

Q. What experimental designs are optimal for comparative studies of this compound across Sinularia species?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Michaolide F
Reactant of Route 2
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Michaolide F

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